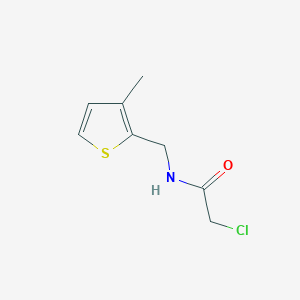

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

CAS No.: 1306603-04-2

Cat. No.: VC4227140

Molecular Formula: C8H10ClNOS

Molecular Weight: 203.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1306603-04-2 |

|---|---|

| Molecular Formula | C8H10ClNOS |

| Molecular Weight | 203.68 |

| IUPAC Name | 2-chloro-N-[(3-methylthiophen-2-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C8H10ClNOS/c1-6-2-3-12-7(6)5-10-8(11)4-9/h2-3H,4-5H2,1H3,(H,10,11) |

| Standard InChI Key | KXPIAJPVRHFHTF-UHFFFAOYSA-N |

| SMILES | CC1=C(SC=C1)CNC(=O)CCl |

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Structure

The compound’s systematic name is 2-chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]acetamide, reflecting its substituents:

-

A chlorine atom at the α-position of the acetamide group.

-

N-methyl and N-(3-methylthiophen-2-yl)methyl groups attached to the nitrogen .

The molecular formula is C₉H₁₂ClNOS, with a SMILES string CC1=C(SC=C1)CN(C)C(=O)CCl . The thiophene ring’s 3-methyl substitution and the chloroacetyl group confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions .

Table 1: Key Chemical Identifiers

Physicochemical Characteristics

Physical Properties

-

Solubility: Limited data available; analogous chloroacetamides exhibit moderate solubility in polar aprotic solvents (e.g., THF, DMF) .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Alkylation: 3-Methylthiophene-2-methanol reacts with methylamine to form N-methyl-(3-methylthiophen-2-yl)methylamine.

-

Acylation: Treatment with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields the target compound.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | 3-Methylthiophene-2-methanol + CH₃NH₂, RT, 12h | 65–70% | |

| Acylation | Chloroacetyl chloride, Et₃N, THF, 0°C → RT | 58–62% |

Reactivity and Derivatives

-

Nucleophilic Substitution: The chloro group is susceptible to displacement by amines, thiols, or alkoxides, enabling access to diverse acetamide derivatives .

-

Cyclization: Under basic conditions, intramolecular reactions can form thieno[2,3-b]pyridine scaffolds, which are pharmacologically relevant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume